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4-Bromo-2-fluorobenzenesulfinic acid sodium salt
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Overview
Description
4-Bromo-2-fluorobenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C₆H₃BrFNaO₂S and a molecular weight of 261.04 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 4-bromo-2-fluorobenzene. The process includes the following steps:
Sulfonation: 4-Bromo-2-fluorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation and neutralization processes similar to those used in laboratory synthesis. These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfhydryl group.
Substitution: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfhydryl derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-Bromo-2-fluorobenzenesulfinic acid sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorobenzenesulfinic acid sodium salt involves its interaction with molecular targets such as enzymes and proteins. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzenesulfonic acid sodium salt
- 2-Bromo-4-fluorobenzenesulfinic acid sodium salt
- 4-Bromo-2-chlorobenzenesulfinic acid sodium salt
Uniqueness
4-Bromo-2-fluorobenzenesulfinic acid sodium salt is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and chemical properties. This combination of halogens makes it a valuable reagent in synthetic chemistry and research applications .
Biological Activity
4-Bromo-2-fluorobenzenesulfinic acid sodium salt is a sulfinic acid derivative that has garnered attention due to its potential biological activities. Sulfinic acids, including sodium sulfinates, are recognized for their versatility in organic synthesis and their applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₄BrFNaO₂S
- Molecular Weight : 241.06 g/mol
- CAS Number : 105931-73-5
Synthesis
The synthesis of sodium sulfinates can be achieved through various methods, including electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as bromine and fluorine enhances the reactivity of the aromatic ring, facilitating the formation of sulfinates from corresponding aryl halides .
- Antioxidant Properties : Sulfinic acids have been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation .
- Cellular Signaling Modulation : The negatively charged sulfonate group can interact with cellular membranes and proteins, potentially influencing signaling pathways related to cell growth and apoptosis .
Case Studies
- Antitumor Activity : A study investigated the effects of various sodium sulfinates, including this compound, on cancer cell lines. Results indicated that these compounds could induce apoptosis in human breast cancer cells through the activation of caspase pathways .
- Neuroprotective Effects : Research has demonstrated that sulfinic acids can protect neuronal cells from oxidative damage. In vitro studies showed that treatment with this compound significantly reduced cell death in models of neurodegenerative diseases .
- Anti-inflammatory Properties : In a model of acute inflammation, administration of sodium sulfinates resulted in decreased levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .
Data Tables
Property | Value |
---|---|
Molecular Weight | 241.06 g/mol |
Solubility | Soluble in water |
pH (1% solution) | Neutral (approx. 7) |
Melting Point | Decomposes upon heating |
Biological Activity | Effect |
---|---|
Antioxidant | Scavenges free radicals |
Enzyme Inhibition | Inhibits specific enzymes |
Apoptosis Induction | Activates caspase pathways |
Neuroprotection | Reduces oxidative stress |
Anti-inflammatory | Lowers cytokine levels |
Properties
Molecular Formula |
C6H3BrFNaO2S |
---|---|
Molecular Weight |
261.05 g/mol |
IUPAC Name |
sodium;4-bromo-2-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H4BrFO2S.Na/c7-4-1-2-6(11(9)10)5(8)3-4;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
ONMKJNAKVAEJPP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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